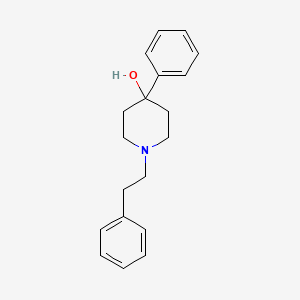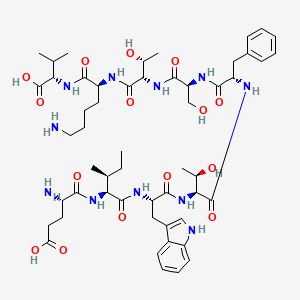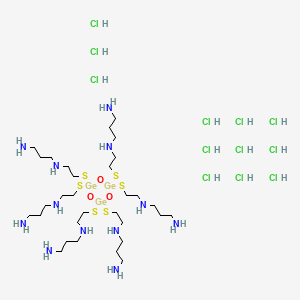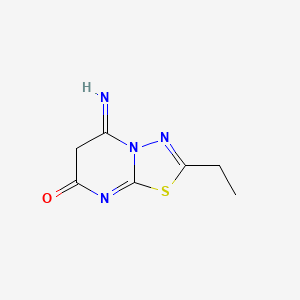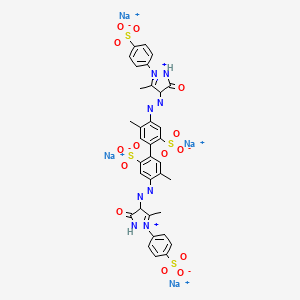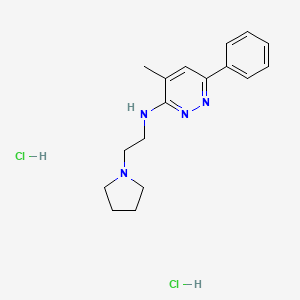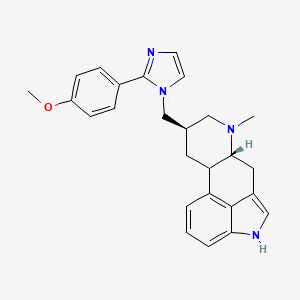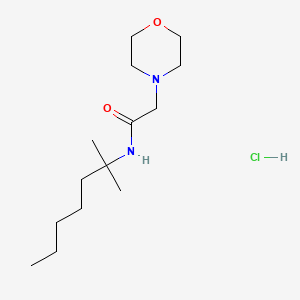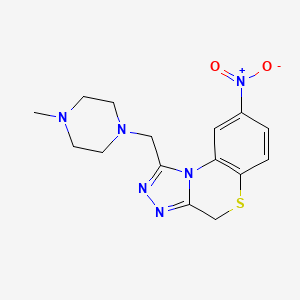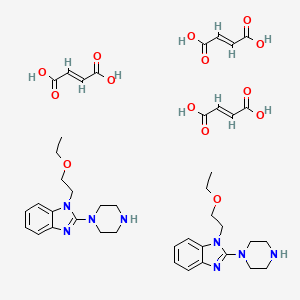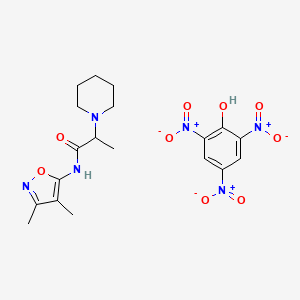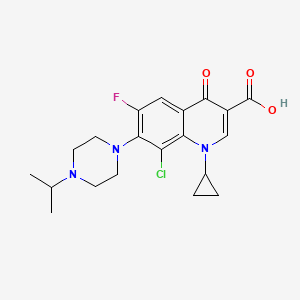![molecular formula C24H46N2O3S B12731789 (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium CAS No. 79181-59-2](/img/structure/B12731789.png)
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thia-azabicyclo heptane core, which is a key feature contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves several steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions, often involving the use of sulfur-containing reagents to introduce the thia group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially converting ketones to alcohols.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of antibiotics and other drugs.
Mechanism of Action
The mechanism of action of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The thia-azabicyclo heptane core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Uniqueness
What sets (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the tetrabutylazanium group.
Properties
CAS No. |
79181-59-2 |
|---|---|
Molecular Formula |
C24H46N2O3S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C8H11NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-16H2,1-4H3;5-6H,3H2,1-2H3,(H,11,12)/q+1;/p-1/t;5-,6+/m.1/s1 |
InChI Key |
FJAXVHRLFGNOFO-BCBTXJGPSA-M |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1(C(N2C(S1)CC2=O)C(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


